3-(2,6-Difluorophenoxy)azetidine

Vue d'ensemble

Description

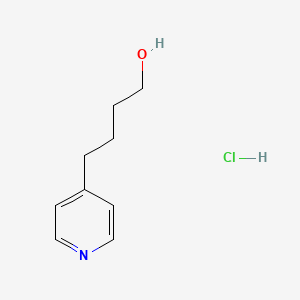

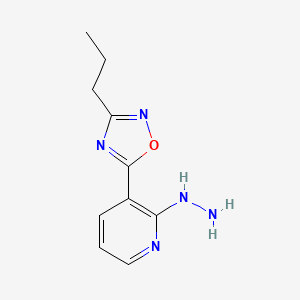

“3-(2,6-Difluorophenoxy)azetidine” is a chemical compound with the molecular formula C9H10ClF2NO . It is a white solid and has a molecular weight of 221.63 . The compound is also known by its CAS Number: 1965310-43-3 .

Synthesis Analysis

The synthesis of azetidines, such as “3-(2,6-Difluorophenoxy)azetidine”, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

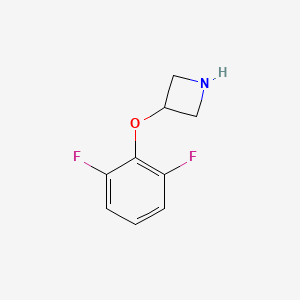

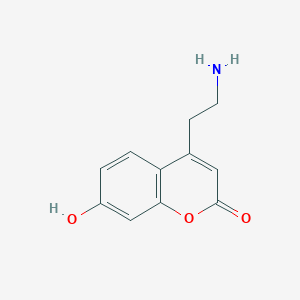

The molecular structure of “3-(2,6-Difluorophenoxy)azetidine” consists of a four-membered azetidine ring with a 2,6-difluorophenoxy group attached . The InChI code for this compound is 1S/C9H9F2NO.ClH/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H .Chemical Reactions Analysis

Azetidines, like “3-(2,6-Difluorophenoxy)azetidine”, exhibit unique reactivity due to the considerable ring strain of the four-membered heterocycle . This strain drives their reactivity, making them useful in various chemical reactions .Physical And Chemical Properties Analysis

“3-(2,6-Difluorophenoxy)azetidine” is a white solid . It has a molecular weight of 221.63 . The compound has a density of 1.3±0.1 g/cm3 , a boiling point of 242.1±40.0 °C at 760 mmHg , and a flash point of 100.2±27.3 °C .Applications De Recherche Scientifique

Novel Azetidines as Triple Reuptake Inhibitors

- Research has shown that novel azetidines based on the 3-aryl-3-oxypropylamine scaffold, such as 3-(2,6-difluorophenoxy)azetidine, were designed, synthesized, and evaluated as triple reuptake inhibitors (TRIs). Specifically, compounds 6bd and 6be exhibited promising biological profiles, demonstrating significant activity in in vivo forced swim tests (FST) (Younghue Han et al., 2012).

Synthetic Chemistry and Versatility of Azetidines

- Azetidines, including 3-(2,6-difluorophenoxy)azetidine, are highlighted for their importance in synthetic chemistry, being key in peptidomimetic and nucleic acid chemistry. They're also noted for their role in catalytic processes and as candidates for ring-opening and expansion reactions. The review emphasizes the recent developments in synthetic strategies towards functionalized azetidines (Vishu Mehra et al., 2017).

Antioxidant Potential of Azetidine Derivatives

- Research on the synthesis and in-vitro antioxidant activity of Schiff bases and azetidines derived from phenyl urea derivatives, including structures similar to 3-(2,6-difluorophenoxy)azetidine, demonstrated moderate to significant antioxidant effects. These findings highlight the potential medicinal and chemical importance of these compounds (Veera Raghavulu Nagavolu et al., 2017).

Impact on Ion Transport in Plant Physiology

- A study using azetidine 2-carboxylic acid, a related compound, showed its effect on ion transport in barley roots, providing insights into the role of protein synthesis and ion transport in plants. While not directly about 3-(2,6-difluorophenoxy)azetidine, this research offers a perspective on the broader applications of azetidines in biological systems (M. G. Pitman et al., 1977).

Azetidine Derivatives in Medicinal Chemistry

- The synthesis of 3-haloazetidines, including derivatives akin to 3-(2,6-difluorophenoxy)azetidine, has been explored for their potential in medicinal chemistry. These derivatives serve as versatile building blocks, leading to the creation of valuable azetidine-3-carboxylic acid derivatives (Y. Ji et al., 2018).

Orientations Futures

Azetidines, like “3-(2,6-Difluorophenoxy)azetidine”, have been the focus of recent research due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Future research will likely continue to explore new synthesis methods, reaction mechanisms, and applications of azetidines .

Propriétés

IUPAC Name |

3-(2,6-difluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFXZJSCCQBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Difluorophenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)